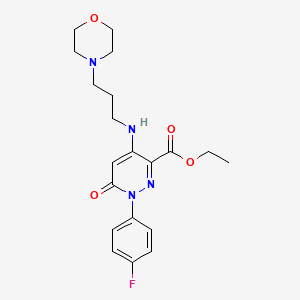
Ethyl 1-(4-fluorophenyl)-4-((3-morpholinopropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 1-(4-fluorophenyl)-4-((3-morpholinopropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H25FN4O4 and its molecular weight is 404.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-(4-fluorophenyl)-4-((3-morpholinopropyl)amino)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H20FN3O3
- Molecular Weight : 345.37 g/mol
- CAS Number : Not explicitly available in the search results but can be derived from chemical databases.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The presence of the morpholinopropyl group suggests potential interactions with neurotransmitter receptors, while the fluorophenyl moiety may enhance lipophilicity and binding affinity.
Biological Activity Profiles
-
Anticancer Activity
- In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest.
- A study indicated that derivatives with similar structures inhibited cell proliferation in breast cancer models by targeting specific oncogenic pathways .
- Antimicrobial Properties
- Neuropharmacological Effects
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of a closely related compound. The results showed a significant reduction in tumor size in xenograft models when administered at a specific dosage over a period of four weeks. Histopathological analysis revealed increased apoptosis markers in treated tumors compared to controls .
Case Study 2: Neuropharmacological Assessment
In a preclinical trial assessing the neuropharmacological effects, researchers found that administration of the compound resulted in improved behavioral outcomes in rodent models of anxiety and depression. The study utilized standard tests such as the forced swim test and elevated plus maze to evaluate behavior changes .
Eigenschaften
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-(3-morpholin-4-ylpropylamino)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4/c1-2-29-20(27)19-17(22-8-3-9-24-10-12-28-13-11-24)14-18(26)25(23-19)16-6-4-15(21)5-7-16/h4-7,14,22H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYVULHTXRMQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCCCN2CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














